Brilliant Blue FCF
Overview
Description
Erioglaucine disodium salt, also known as Acid Blue 9 or FD&C Blue No. 1, is a synthetic dye widely used in various industries. It is a water-soluble compound with a vibrant blue color, commonly used in food, pharmaceuticals, and cosmetics. The chemical formula for erioglaucine disodium salt is C37H34N2O9S3Na2, and it has a molecular weight of 792.85 g/mol .
Mechanism of Action
Target of Action
Brilliant Blue FCF, also known as FD&C Blue No. 1 or E133, primarily targets the Pannexin 1 (Panx1) channels . Panx1 is a membrane channel protein that plays a crucial role in inflammasome signaling .
Mode of Action
This compound acts as a selective inhibitor of Panx1 channels . It structurally resembles the purinergic receptor antagonist Brilliant Blue G (BBG), a well-known inhibitor of the ionotropic P2X7 receptor (P2X7R) . The P2X7R functionally interacts with Panx1 in inflammasome signaling . This compound selectively inhibits panx1 channels without significantly affecting p2x7r .
Biochemical Pathways
The inhibition of Panx1 channels by this compound affects the extracellular regulated protein kinase (ERK) and glycogen synthase kinase-3β (GSK3β) pathways . These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival .
Pharmacokinetics
It is known that this compound is a highly water-soluble synthetic dye . This property likely influences its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.
Result of Action
The inhibition of Panx1 channels by this compound can have several effects at the molecular and cellular levels. For instance, it has been shown to ameliorate chemical hypoxia-induced cell death in the HT22 hippocampal neuronal cell line . Moreover, it can reduce neurological and behavioral abnormalities, decrease brain infarct volume, and reduce cerebral edema induced by middle cerebral artery occlusion/reperfusion (MCAO) in rats .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water and glycerol can affect its distribution and efficacy . This property, along with its low toxicity, makes it an environmentally acceptable tracer for studying solute transport in soil .
Biochemical Analysis
Biochemical Properties
Brilliant Blue FCF has been studied for its acid-base properties in aqueous solutions . The ionization constants of this compound have been defined, and a scheme of the acid-base dye equilibrium has been proposed .
Cellular Effects
It has been observed that this compound can cause alterations in liver, kidney, and testes functions in rats . These alterations include changes in serum activity of various enzymes and hormones, as well as histopathological changes in these organs .
Molecular Mechanism
The molecular mechanism of action of this compound is not well defined. It is known that this compound can interact with certain biomolecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause changes in organ function over time . These changes include increases in certain serum enzyme activities and decreases in others, suggesting that this compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound has been observed to cause toxic effects at high doses . These effects include damage to liver tissue, renal failure, and disturbances in spermatogenesis .
Metabolic Pathways
It is known that this compound is poorly absorbed from the gastrointestinal tract, and most of the absorbed dye can be found in the feces .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well defined. It is known that this compound is poorly absorbed from the gastrointestinal tract .
Subcellular Localization
Given its poor absorption from the gastrointestinal tract, it is likely that this compound is not readily localized within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erioglaucine disodium salt is synthesized through the condensation of benzaldehyde O-sulfonic acid with α-(N-ethylphenylamino)-m-toluenesulfonic acid in an acidic medium. This reaction is followed by oxidation using sodium dichromate or lead dioxide. The resulting product is then neutralized and salted out with sodium sulfate, followed by refinement .
Industrial Production Methods: In industrial settings, the synthesis of erioglaucine disodium salt involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically obtained as a crystalline powder, which is then packaged for various applications .
Chemical Reactions Analysis
Types of Reactions: Erioglaucine disodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties.
Substitution: Substitution reactions can modify the functional groups attached to the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate, lead dioxide.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonated aromatic compounds, while reduction can produce colorless or differently colored derivatives .
Scientific Research Applications
Erioglaucine disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a staining agent in histology and hematology to visualize cellular components.
Medicine: Utilized in diagnostic assays and as a marker in medical imaging.
Industry: Applied in the manufacturing of colored products, including textiles, plastics, and inks
Comparison with Similar Compounds
Brilliant Blue FCF: Another widely used blue dye with similar applications.
Allura Red AC: A red dye used in similar industries but with different color properties.
Tartrazine: A yellow dye often used in combination with erioglaucine disodium salt to produce green shades
Uniqueness: Erioglaucine disodium salt is unique due to its high stability under various conditions, including resistance to light, heat, and pH changes. This stability makes it particularly valuable in applications where long-term color retention is essential .
Properties
CAS No. |
3844-45-9 |
---|---|
Molecular Formula |
C37H36N2NaO9S3 |
Molecular Weight |
771.9 g/mol |
IUPAC Name |
disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O9S3.Na/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48); |
InChI Key |
CRHYDPIICWLZAQ-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Color/Form |
Reddish-violet powder or granules with a metallic luster Dark-purple to bronze powder with metallic luste |
melting_point |
283 °C (decomposes) |
3844-45-9 | |
physical_description |
Liquid; NKRA; Dry Powder Reddish-blue powder or granules Water soluble powder that appears metallic and dark-purple to bronze; [Sax] Reddish-violet powder or granules with metallic luster. |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
25305-78-6 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
In water, 30 mg/mL (3.0X10+4 mg/L) In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution Soluble in ethe |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acid blue 9 blue 4 blue no. 1 brilliant blue brilliant blue Al (3:1) salt brilliant blue diammonium salt brilliant blue dipotassium salt brilliant blue FCF brilliant blue FCF, diammonium salt brilliant blue potassium, sodium salt brilliant blue, aluminium salt brilliant blue, disodium salt C.I. 42090 caries check blue CI 42090 D and C blue no.4 DC blue no. 4 erioglaucine F D and C blue #1 FD and C blue No.1 food blue 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Brilliant Blue FCF has a molecular formula of C37H34N2Na2O9S3 and a molecular weight of 792.86 g/mol.
ANone: this compound exhibits maximum absorbance in the range of 614-628 nm. [] This property makes it easily detectable using UV-Vis spectrophotometry, a common analytical technique used in many studies. [, , , , , , , , , , , ]
ANone: Studies show that the presence of micro-metallic elements and various edible acids do not negatively impact the stability of this compound. []
ANone: The ADI of this compound was initially set at 12.5 mg/kg bw/day by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 1970. [] The EU Scientific Committee for Food (SCF) later revised this to 10 mg/kg bw/day in 1984. [] Following a re-evaluation of its safety, the Panel on Food Additives and Nutrient Sources added to Food has proposed a new ADI of 6 mg/kg bw/day. []
ANone: Based on available research, this compound does not appear to be carcinogenic or mutagenic to rodents. [] Studies have not shown any significant increase in tumor incidence in animals exposed to this compound. []
ANone: UV-Vis spectrophotometry is widely employed for the detection and quantification of this compound due to its strong absorbance in the visible light spectrum. [, , , , , , , ] Other methods, such as high-performance liquid chromatography (HPLC) [, , ], are also used, particularly when analyzing complex mixtures containing multiple dyes. [, , ]
ANone: Cloud point extraction (CPE) [], aqueous two-phase systems (ATPS) [, ], and ionic liquid independent disperse liquid-liquid microextraction (IL-IDLLME) [, ] are commonly used techniques for extracting and pre-concentrating this compound from various matrices, such as food and cosmetic products. These methods offer advantages such as simplicity, low cost, and high efficiency.
ANone: this compound's properties make it suitable for various applications beyond food coloring. It can be used as:
- A dye tracer in environmental studies: Its non-toxic nature makes it suitable for visualizing water flow patterns in soil, especially in field research. [, , , ]
- A fluorescent staining agent in microbiology: It can stain various fungi and bacteria, offering a safer alternative to potentially harmful dyes like lactofuchsin and lactophenol blue. []
- A potential therapeutic agent: Recent research suggests that this compound might possess pharmacological properties. [] In a study using human saphenous veins, it was found to enhance endothelial-dependent relaxation, restore smooth muscle function, and prevent intimal hyperplasia. [] It may also exhibit neuroprotective effects against ischemic stroke by inhibiting specific signaling pathways. []
ANone: Compared to other tracers, this compound offers several benefits:
- Low adsorption: Being neutral or anionic, it doesn't bind strongly to negatively charged soil components, allowing for better visualization of water flow paths. []
- Environmental acceptability: It degrades slowly in the environment and does not accumulate in plants or animals. []
- Non-toxic nature: This makes it particularly suitable for field research where potential ecological impact is a concern. [, ]
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